tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate
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Overview
Description
Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate is a chemical compound with a complex structure that includes a cyclopentane ring, two tert-butyl groups, and two carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate typically involves the reaction of a cyclopentanone derivative with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at a controlled temperature, often around room temperature to 50°C, until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate, while reduction could produce a di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate.
Scientific Research Applications
Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate
- Di-tert-butyl ((1R,2S)-4-aminocyclopentane-1,2-diyl)dicarbamate
Uniqueness
Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate is unique due to its specific structural features, such as the presence of an oxo group and two tert-butyl groups. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H26N2O5 |
---|---|
Molecular Weight |
314.38 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate |
InChI |
InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-10-7-9(18)8-11(10)17-13(20)22-15(4,5)6/h10-11H,7-8H2,1-6H3,(H,16,19)(H,17,20) |
InChI Key |
HPWPPBZWHGHLHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)CC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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